molecular formula C17H11BrN2O3 B5050969 4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid CAS No. 6059-51-4

4-{3-[(3-bromophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid

Cat. No.: B5050969
CAS No.: 6059-51-4
M. Wt: 371.2 g/mol
InChI Key: MZUZBZGRDYZGEU-JYRVWZFOSA-N
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Description

Compounds with similar structures are often used in the synthesis of drugs and other chemicals . They can have a variety of biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with a variety of reagents . For example, phenyl acetic acid derivatives can react with thiosemicarbazide in the presence of POCl3 to form new compounds .


Molecular Structure Analysis

The molecular structure of similar compounds can be confirmed by their physicochemical properties and spectroanalytical data . This can include NMR, IR, and elemental analysis .


Chemical Reactions Analysis

Similar compounds can undergo a variety of chemical reactions. For example, they can be reduced with molecular hydrogen and metal catalysts to form new compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined by a variety of methods . For example, the melting point, boiling point, and solubility can be measured .

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the specific biological or chemical system they interact with .

Safety and Hazards

Safety and hazards associated with similar compounds can vary widely depending on their specific structure and properties . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on similar compounds could include further investigation of their biological activities, development of new synthesis methods, and exploration of their potential applications in various fields .

Properties

IUPAC Name

4-[(Z)-3-(3-bromoanilino)-2-cyano-3-oxoprop-1-enyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O3/c18-14-2-1-3-15(9-14)20-16(21)13(10-19)8-11-4-6-12(7-5-11)17(22)23/h1-9H,(H,20,21)(H,22,23)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUZBZGRDYZGEU-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C(=CC2=CC=C(C=C2)C(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)NC(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367425
Record name ST51012987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6059-51-4
Record name ST51012987
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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